molecular formula C12H17N3O4S B608078 Imipenem CAS No. 64221-86-9

Imipenem

Cat. No.: B608078
CAS No.: 64221-86-9
M. Wt: 299.35 g/mol
InChI Key: ZSKVGTPCRGIANV-ZXFLCMHBSA-N
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Description

Imipenem is a semi-synthetic derivative of thienamycin, a compound produced by the bacterium Streptomyces cattleya . It is an antibiotic with excellent activity against a broad range of gram-positive and gram-negative aerobic and anaerobic bacteria . It exerts its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) .


Synthesis Analysis

This compound is a stable crystalline derivative of thienamycin . It has been conjugated with silver nanoparticles for enhancement of its antibacterial activity against multidrug-resistant isolates . The synthesis of these conjugates has been confirmed using UV-vis spectroscopy, X-ray diffraction (XRD), transmission electron microscopy (TEM), and Fourier-transform infrared (FTIR) .


Molecular Structure Analysis

This compound has a molecular formula of C12H17N3O4S . Its average mass is 299.346 Da and its monoisotopic mass is 299.093964 Da .


Chemical Reactions Analysis

This compound is known to cause rapid bacterial cell death by covalently binding to penicillin-binding proteins (PBPs) involved in the biosynthesis of mucopeptides in bacterial cell walls . This leads to inhibition of cellular growth and division and the loss of cell wall integrity, eventually causing cell wall lysis .


Physical and Chemical Properties Analysis

This compound is a crystalline compound . It has a molecular weight of 299.35 . It is stable to many beta-lactamases and shows a long half-life because of binding to plasma proteins .

Scientific Research Applications

  • Tissue Distribution in Critically Ill Patients : Imipenem has been studied for its tissue concentrations in critically ill patients, particularly those in intensive care with serious infections. This research is essential for understanding the effectiveness of the drug in treating infections originating from specific tissues (Tegeder et al., 2002).

  • Antibiotic Resistance : Studies have shown that this compound can lead to antibiotic resistance, particularly in Enterobacter aerogenes, a common pathogen in intensive care unit patients. Resistance emerges through the activation of efflux pumps and genetic control mechanisms (Bornet et al., 2003).

  • De-Escalation Therapy in Serious Infections : this compound has been a core agent in de-escalation therapy for serious infections like nosocomial pneumonia and intra-abdominal infection. This approach involves starting with a broad-spectrum antibiotic and then tailoring therapy based on patient response and culture results (Rodloff et al., 2006).

  • Postantibiotic Effect on Bacteria : Research has demonstrated a postantibiotic effect of this compound on Pseudomonas aeruginosa, an important consideration for clinical applications in treating infections caused by this bacterium (Bustamante et al., 1984).

  • Nephrotoxicity and Urolithiasis : A study on Wistar rats showed that this compound/cilastatin can induce nephrotoxic effects and even increase the risk of developing kidney stones, highlighting potential side effects in certain conditions (Tahri et al., 2018).

  • Use in Febrile Neutropenic Patients with Cancer : this compound has been compared with other treatments like cefepime for its efficacy and safety in treating adult patients with cancer who have fever and neutropenia (Raad et al., 2003).

Mechanism of Action

Target of Action

Imipenem, a carbapenem antibiotic, primarily targets the penicillin-binding proteins (PBPs) in various gram-positive and gram-negative bacteria . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

This compound acts as an antimicrobial by inhibiting cell wall synthesis in various gram-positive and gram-negative bacteria . This inhibition is achieved by binding to PBPs, which disrupts the normal synthesis of the bacterial cell wall . As a result, the construction of the cell wall is impaired, leading to inhibition of cell growth and often cell death .

Biochemical Pathways

This compound disrupts the biochemical pathways involved in cell wall synthesis. By binding to PBPs, it prevents the bacterial cell from adding to the peptidoglycan polymer, which forms the bacterial cell wall . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

This compound is usually administered with cilastatin, a compound that inhibits the renal enzyme dehydropeptidase I. This prevents the metabolism of this compound in the kidneys, thereby increasing its concentration in the urine . The half-life of this compound is approximately 38 minutes in children and 60 minutes in adults . About 70% of this compound is excreted in the urine .

Result of Action

The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the cells to lyse and die . This leads to the effective treatment of a variety of bacterial infections, including those caused by gram-positive, gram-negative, aerobic, and anaerobic bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes in some bacteria can degrade β-lactam antibiotics like this compound . This compound is highly resistant to these enzymes, which enhances its effectiveness in treating infections caused by multiple drug-resistant gram-negative bacteria . Furthermore, the co-administration of this compound with cilastatin can improve its stability and increase its concentration in the urine, thereby enhancing its antibacterial activity .

Safety and Hazards

Imipenem should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Imipenem continues to play an important role in the empirical and targeted treatment of severe and difficult-to-treat infections . Future research is warranted to determine the optimal role of this compound, alone and in combination, for the treatment of patients with highly resistant Gram-negative infections .

Biochemical Analysis

Biochemical Properties

Imipenem is a beta-lactam antibiotic belonging to the subgroup of carbapenems . It is active against aerobic and anaerobic Gram-positive as well as Gram-negative bacteria including Pseudomonas aeruginosa and the Enterococcus . It exerts a bactericidal effect by disrupting cell wall synthesis .

Cellular Effects

This compound interferes with the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) which are involved in the final steps of peptidoglycan synthesis, which is a major component of bacterial cell walls . This binding inhibits the PBPs, leading to the weakening of the bacterial cell wall and eventually cell lysis .

Molecular Mechanism

This compound, like other beta-lactam antibiotics, works by inhibiting the synthesis of bacterial cell walls. It does this by binding to PBPs, which are enzymes that cross-link peptidoglycans, the main component of the cell wall . By inhibiting these enzymes, this compound prevents the formation of the cell wall, leading to osmotic instability and ultimately cell death .

Temporal Effects in Laboratory Settings

The effects of this compound on bacterial cells can be observed over time in laboratory settings. As the drug inhibits cell wall synthesis, the bacterial cells become increasingly unstable and eventually lyse . The exact timing of these effects can vary depending on the specific strain of bacteria and the concentration of this compound used .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage used. At therapeutic doses, this compound is effective at clearing bacterial infections. At high doses, it can cause adverse effects such as nephrotoxicity and neurotoxicity .

Metabolic Pathways

This compound is metabolized in the kidneys by the enzyme dehydropeptidase I, which is inhibited by cilastatin to prevent inactivation of this compound . This allows for higher levels of active this compound to be available in the body .

Transport and Distribution

After administration, this compound is rapidly distributed throughout the body. It is able to penetrate well into various tissues and fluids, including the cerebrospinal fluid .

Subcellular Localization

As a cell wall synthesis inhibitor, this compound targets the bacterial cell wall. It does not have a specific subcellular localization within bacterial cells, but rather acts on the exterior of the cell by binding to PBPs in the cell wall .

Properties

IUPAC Name

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKVGTPCRGIANV-ZXFLCMHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O
Source PubChem
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Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O
Source PubChem
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Molecular Formula

C12H17N3O4S
Source PubChem
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Related CAS

64221-86-9 (Parent), 64221-86-9 (anhydrous)
Record name Imipenem
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DSSTOX Substance ID

DTXSID2023143
Record name Imipenem
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Molecular Weight

299.35 g/mol
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Physical Description

Solid
Record name Imipenem
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Solubility

7.76e-01 g/L
Record name Imipenem
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Mechanism of Action

Imipenem acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria. This inhibition of cell wall synthesis in gram-negative bateria is attained by binding to penicillin-binding proteins (PBPs). In E. coli and selected strains of P. aeruginosa, imipenem has shown to have the highest affinity to PBP-2, PBP-1a, and PBP-1b. This inhibition of PBPs prevents the bacterial cell from adding to the peptidoglycan polymer which forms the bacterial cell wall eventually leading to cell death.
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CAS No.

64221-86-9, 74431-23-5
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Q & A

Q1: How does Imipenem exert its antibacterial activity?

A1: this compound is a carbapenem antibiotic that acts as a mechanism-based inhibitor of bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). [, , , ] These enzymes are essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. [, , , ] By binding to and inhibiting PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death. [, , , ]

Q2: What are the primary mechanisms of resistance to this compound?

A2: Several mechanisms contribute to this compound resistance:

  • Production of metallo-β-lactamases: These enzymes can hydrolyze this compound and other β-lactam antibiotics, rendering them ineffective. [, , , , ]
  • Reduced permeability: Alterations in bacterial outer membrane proteins, such as porins, can decrease this compound penetration into the cell. [, , , , ]
  • Efflux pumps: These pumps actively expel this compound from the bacterial cell, reducing its intracellular concentration. [, , ]
  • Altered penicillin-binding proteins: Mutations in PBPs can reduce their affinity for this compound, making the antibiotic less effective. [, ]

Q3: Can this compound resistance develop during therapy?

A3: Yes, resistance to this compound can emerge during treatment, particularly in settings of prolonged or inappropriate use. [, , ] This resistance may arise from mutations in existing genes or acquisition of resistance genes via horizontal gene transfer. [, , ] One study reported the emergence of cross-resistance to this compound and other β-lactams in Pseudomonas aeruginosa during this compound therapy. []

Q4: Are there specific bacterial species with inherently higher resistance to this compound?

A4: Yes, some bacterial species exhibit naturally higher resistance to this compound. For example, Stenotrophomonas maltophilia is inherently resistant to this compound due to the presence of the L1 metallo-β-lactamase. []

Q5: Is there cross-resistance between this compound and other antibiotics?

A5: Yes, cross-resistance can occur, particularly with other carbapenems and β-lactam antibiotics. [, , ] The extent of cross-resistance depends on the specific resistance mechanism involved. For instance, metallo-β-lactamase production can confer resistance to multiple β-lactams, including this compound. [, , ]

Q6: How does the presence of metallo-β-lactamases affect this compound susceptibility?

A6: Metallo-β-lactamases, particularly those encoded by genes like blaIMP and blaVIM, are significant contributors to this compound resistance. [, , , ] These enzymes can hydrolyze this compound, rendering it ineffective against the bacteria. [, , , ] Studies have shown a high prevalence of metallo-β-lactamase genes, especially blaOXA-23, in this compound-resistant Acinetobacter baumannii isolates. [, , ]

Q7: How is this compound administered, and what factors influence its dosage?

A7: this compound is administered intravenously, often in combination with cilastatin, an inhibitor of renal dehydropeptidase I, to prevent its degradation. [, , ] Dosage adjustments are necessary for patients with renal impairment, and therapeutic drug monitoring may be warranted in critically ill patients. [, , ]

Q8: What is the impact of continuous venovenous hemofiltration (CVVH) on this compound pharmacokinetics?

A8: CVVH increases this compound clearance, requiring higher doses to achieve therapeutic concentrations. [] Additionally, cilastatin, often co-administered with this compound, undergoes significant accumulation in patients on CVVH, particularly those with liver dysfunction. []

Q9: Are there significant pharmacokinetic differences between this compound and Meropenem?

A9: Yes, while both are carbapenems, they exhibit different pharmacokinetic profiles. Meropenem generally has a longer half-life and greater stability to renal dehydropeptidase I than this compound. [] This difference translates into less frequent dosing and no need for co-administration with cilastatin for Meropenem.

Q10: What are the common clinical applications of this compound?

A10: this compound is often used to treat serious bacterial infections, especially those caused by multidrug-resistant Gram-negative bacteria. [, , , ] It has demonstrated efficacy in treating various infections, including:

  • Lower respiratory tract infections [, ]
  • Urinary tract infections []
  • Intra-abdominal infections []
  • Bacteremia [, ]
  • Meningitis [, ]
  • Endocarditis []

Q11: What are the limitations of this compound monotherapy in treating febrile neutropenia?

A11: While this compound demonstrates good activity against many Gram-negative bacteria, it has limited efficacy against Gram-positive organisms, especially methicillin-resistant staphylococci. [] Consequently, this compound monotherapy might be inadequate for febrile neutropenia, where both Gram-positive and Gram-negative pathogens are potential culprits.

Q12: Is combination therapy with this compound beneficial in certain clinical scenarios?

A12: Yes, combining this compound with other antibiotics can be advantageous in specific situations:

  • Enterococcal endocarditis: Studies suggest that this compound alone might not be sufficient for treating enterococcal endocarditis, and combination with gentamicin is necessary for improved efficacy. []
  • Methicillin-resistant staphylococci: While this compound exhibits poor activity against methicillin-resistant staphylococci, synergistic effects have been observed when combined with fosfomycin. []

Q13: How does the efficacy of this compound compare to other antibiotic regimens?

A13: Comparative studies have shown varying results depending on the infection type and the compared antibiotic regimen:

  • Febrile neutropenia: this compound monotherapy showed comparable efficacy to combination therapy with ceftazidime and amikacin. []
  • Acinetobacter bacteremia: Cefoperazone/sulbactam demonstrated similar efficacy to this compound/cilastatin. []
  • Lower respiratory tract infections: this compound demonstrated high clinical efficacy in treating lower respiratory tract infections in neurosurgical patients after tracheotomy, with a high sensitivity rate against the predominant Gram-negative bacilli. []

Q14: What are the potential advantages of using this compound/relebactam compared to this compound alone?

A14: Relebactam is a β-lactamase inhibitor that protects this compound from degradation by certain β-lactamases. [, ] Combining this compound with relebactam enhances its activity against this compound-resistant bacteria, particularly those producing serine carbapenemases like KPC and GES. []

Q15: What analytical techniques are commonly used to quantify this compound?

A15: High-performance liquid chromatography (HPLC) is widely used for this compound quantification in various matrices, including plasma and hemofiltrate. [, ] Mass spectrometry coupled with HPLC (LC-MS/MS) offers higher sensitivity and selectivity for this compound analysis. []

Q16: What are the implications of this compound use on the gut microbiota?

A16: this compound administration significantly impacts the composition of the gut microbiota, leading to a marked decrease in both aerobic and anaerobic bacteria, including Bacteroides spp. [] This alteration in the gut flora can potentially increase the risk of Clostridioides difficile infection. []

Q17: Are there any emerging alternatives to this compound for treating multidrug-resistant infections?

A17: Yes, researchers are actively exploring alternative antibiotics and treatment strategies to combat multidrug-resistant infections, including:

  • Novel β-lactam/β-lactamase inhibitor combinations: Ceftazidime/avibactam and meropenem/vaborbactam are examples of such combinations that offer broader spectrum coverage and improved activity against some resistant pathogens. []

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